molecular formula C18H22N6O B13645130 5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile

5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile

Cat. No.: B13645130
M. Wt: 338.4 g/mol
InChI Key: MYWZRGQQWJZCHQ-UHFFFAOYSA-N
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Description

5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile is a complex organic compound with a unique structure that includes a furo[2,3-c]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[2,3-c]naphthyridine core, followed by the introduction of the amino, ethyl, and piperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2,3-c]naphthyridine derivatives with different substituents. Examples include:

  • 5,6-diamino-2-methyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile
  • 5,6-diamino-2-ethyl-8-(morpholin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile

Uniqueness

The uniqueness of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

5,6-diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile

InChI

InChI=1S/C18H22N6O/c1-2-10-8-11-13-12(9-19)17(24-6-4-3-5-7-24)22-15(20)14(13)16(21)23-18(11)25-10/h10H,2-8H2,1H3,(H2,20,22)(H2,21,23)

InChI Key

MYWZRGQQWJZCHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C3C(=C(N=C(C3=C(N=C2O1)N)N)N4CCCCC4)C#N

Origin of Product

United States

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